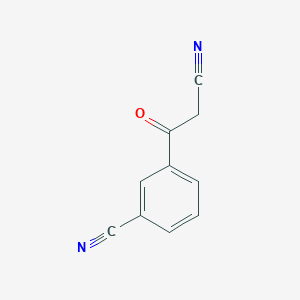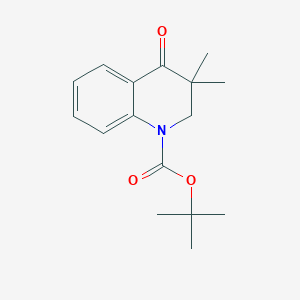![molecular formula C7H3BrFNS B1292541 2-溴-4-氟苯并[d]噻唑 CAS No. 887580-83-8](/img/structure/B1292541.png)
2-溴-4-氟苯并[d]噻唑
描述
2-Bromo-4-fluorobenzo[d]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
科学研究应用
2-Bromo-4-fluorobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical reactions.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms, and coordinates host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
Given the compound’s potential role as a quorum sensing inhibitor , it may interfere with the signaling pathways that bacteria use to coordinate group behaviors.
Pharmacokinetics
It has a molecular weight of 232.08 , which is within the range generally favorable for oral bioavailability.
Result of Action
Given its potential role as a quorum sensing inhibitor , it may disrupt bacterial communication and thereby inhibit behaviors such as biofilm formation and virulence production.
生化分析
Biochemical Properties
2-Bromo-4-fluorobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of 2-Bromo-4-fluorobenzo[d]thiazole with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways are of particular interest. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which can alter the activity of the target biomolecules.
Cellular Effects
The effects of 2-Bromo-4-fluorobenzo[d]thiazole on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Bromo-4-fluorobenzo[d]thiazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it can affect the expression of genes involved in oxidative stress response and inflammation, thereby modulating cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-fluorobenzo[d]thiazole involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, 2-Bromo-4-fluorobenzo[d]thiazole can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-fluorobenzo[d]thiazole can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 2-Bromo-4-fluorobenzo[d]thiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluorobenzo[d]thiazole vary with different dosages in animal models . At low doses, this compound can exhibit therapeutic effects such as inhibition of tumor growth and reduction of inflammation. At high doses, 2-Bromo-4-fluorobenzo[d]thiazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-Bromo-4-fluorobenzo[d]thiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 2-Bromo-4-fluorobenzo[d]thiazole, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 2-Bromo-4-fluorobenzo[d]thiazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 2-Bromo-4-fluorobenzo[d]thiazole can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its therapeutic and toxic effects, as well as its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluorobenzo[d]thiazole is an important factor that affects its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-Bromo-4-fluorobenzo[d]thiazole within these compartments can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzothiazole derivatives. One common method includes the reaction of 2-aminobenzenethiol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Bromo-4-fluorobenzo[d]thiazole may involve large-scale bromination and fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
2-Bromo-4-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chlorobenzo[d]thiazole
- 2-Bromo-4-methylbenzo[d]thiazole
- 2-Fluoro-4-methylbenzo[d]thiazole
Uniqueness
2-Bromo-4-fluorobenzo[d]thiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and efficacy in various applications compared to its analogs .
属性
IUPAC Name |
2-bromo-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDVXRWNVDMWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646447 | |
| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-83-8 | |
| Record name | 2-Bromo-4-fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


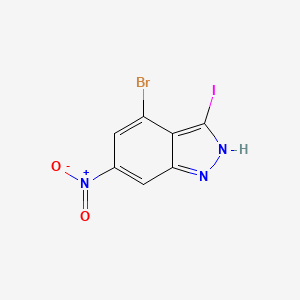
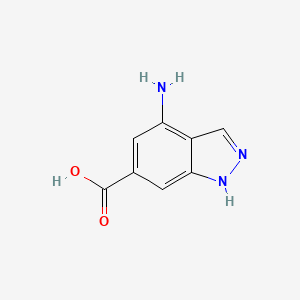
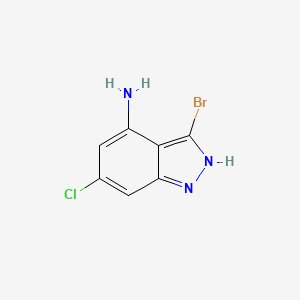

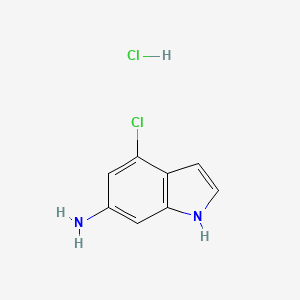
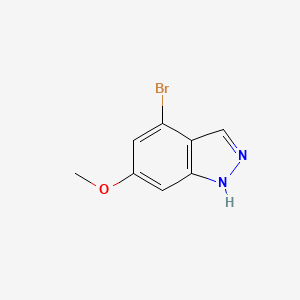
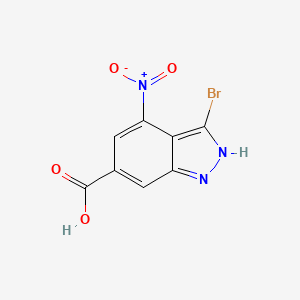
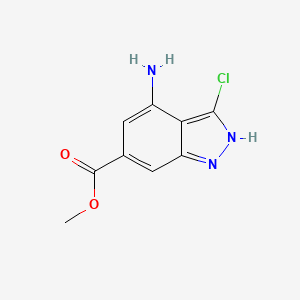
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)


